molecular formula C10H21NS B1443924 [2-(Butylthio)-1-cyclopropylethyl]methylamine CAS No. 1339014-52-6

[2-(Butylthio)-1-cyclopropylethyl]methylamine

Cat. No. B1443924
M. Wt: 187.35 g/mol
InChI Key: OBDGSSKFWIZFEM-UHFFFAOYSA-N
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Description

2-(Butylthio)-1-cyclopropylethyl]methylamine, also known as CPM, is a cyclic amine compound with a variety of uses in scientific research and industrial applications. It is an organosulfur compound, meaning it contains sulfur in its molecular structure. CPM is a colorless liquid with a strong sulfur odor and is soluble in both polar and nonpolar solvents. CPM is an important intermediate for the synthesis of a variety of compounds and can be used in a variety of applications, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Synthesis and Characterization

Research on compounds similar to [2-(Butylthio)-1-cyclopropylethyl]methylamine has led to the synthesis and characterization of various chemically related substances. For instance, the study on alkyltin(IV) N-methyl-N-hydroxyethyl dithiocarbamate complexes provides insight into the synthesis, characterization, and potential biological applications of these compounds. These complexes demonstrate significant antioxidant, cytotoxicity, and anti-inflammatory properties, hinting at their potential utility in medical and biochemical research (Adeyemi et al., 2021).

Chemical Reactions and Properties

The reactivity of N,N-Bis(silatranylmethyl)methylamine with chloroform, leading to amine hydrochloride and dichlorocarbene, showcases the compound's potential in cyclopropanation reactions and Si-H bond insertions. This study reveals the chemical reactivity of compounds with structural similarities to [2-(Butylthio)-1-cyclopropylethyl]methylamine, providing a foundation for further research in synthetic chemistry and potential industrial applications (Lazareva & Lazarev, 2011).

Catalysis and Organic Synthesis

In the context of catalysis, the synthesis and application of copper complexes with tridentate SNS ligands, including bis(cyclohexylthioethyl)methylamine, have been explored. These complexes exhibit promising catalytic activity in the oxidation of n-octane, highlighting their relevance in the development of new catalysts for industrial processes. The research underscores the importance of structural features in the design of effective catalytic systems (Soobramoney et al., 2019).

Biological Applications

Explorations into the biological applications of compounds structurally related to [2-(Butylthio)-1-cyclopropylethyl]methylamine have led to the development of barbituric acid derivatives with notable antibacterial activity. This research demonstrates the potential of such compounds in the development of new antibacterial agents, contributing to the ongoing search for more effective treatments against bacterial infections (Shukla et al., 2019).

properties

IUPAC Name

2-butylsulfanyl-1-cyclopropyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS/c1-3-4-7-12-8-10(11-2)9-5-6-9/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDGSSKFWIZFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(C1CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Butylthio)-1-cyclopropylethyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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